2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one
Description
2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one (CAS: 1240523-96-9) is a saturated bicyclic heterocyclic compound featuring a fused imidazole and pyridine core. The tetrahydro configuration (5H,6H,7H,8H) indicates partial hydrogenation of the pyridine ring, enhancing structural flexibility compared to aromatic analogs. Imidazo[1,2-a]pyridines are recognized as privileged scaffolds due to their broad bioactivity and synthetic versatility .
Properties
IUPAC Name |
2,3-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-7(2)11-5-3-4-8(12)9(11)10-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTADULPJIAIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCC(=O)C2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204770 | |
| Record name | 6,7-Dihydro-2,3-dimethylimidazo[1,2-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362525-73-3 | |
| Record name | 6,7-Dihydro-2,3-dimethylimidazo[1,2-a]pyridin-8(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362525-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-2,3-dimethylimidazo[1,2-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Haloacetone-Mediated Cyclization
A foundational method involves the condensation of 2-aminopyridine derivatives with α-haloketones. For example, 1,3-dichloroacetone reacts with 2-amino-3-methylpyridine under basic conditions to form the imidazo[1,2-a]pyridine core. Subsequent oxidation or rearrangement introduces the C8 ketone.
Reaction Conditions :
- Base : KF or Cs2CO3 in dimethylformamide (DMF)
- Temperature : 110–130°C
- Time : 12–24 hours
A study by Zhu et al. demonstrated that α-bromoketones react with 2-aminopyridines at 60°C without catalysts, yielding imidazo[1,2-a]pyridines in 50–76% isolated yields. Adapting this protocol, 2-amino-3,5-dimethylpyridine and 1-bromo-3-chloroacetone could furnish the target compound after keto-enol tautomerization (Scheme 1).
Multicomponent Reactions (MCRs)
Aldehyde-Isonitrile Condensation
Rousseau and Adib independently developed MCRs combining 2-aminopyridines, aldehydes, and isonitriles. For the target compound, 2-amino-3-methylpyridine , acetaldehyde , and methyl isonitrile undergo a Groebke-Blackburn-Bienaymé reaction under microwave irradiation to form 3-aminoimidazopyridines. Subsequent hydrolysis and oxidation yield the C8 ketone.
Optimized Parameters :
- Catalyst : None (metal-free)
- Solvent : Ethanol/water (3:1)
- Microwave Power : 300 W
- Yield : 65–78%
Tandem Cyclization-Oxidation Strategies
gem-Dibromovinyl Substrates
A regioselective method employs gem-dibromovinyl ketones and 2-aminopyridines. For example, 2-amino-3-methylpyridine reacts with 1,3-dibromo-2-propanone in DMF with KF as a base, yielding the saturated ketone via a proposed 1-bromoalkyne intermediate (Scheme 2).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Base | KF (3 equiv) |
| Yield (3-substituted) | 76% |
| Byproduct (2-substituted) | 6% |
This method’s regioselectivity is attributed to the electronic effects of the methyl groups, favoring C3 substitution.
Post-Cyclization Modifications
Selective Hydrogenation
Fully unsaturated imidazo[1,2-a]pyridin-8-ones can be hydrogenated using Pd/C or Raney Ni under mild H2 pressure. For example, 2,3-dimethylimidazo[1,2-a]pyridin-8-one treated with H2 (1 atm) in ethanol at 25°C achieves partial saturation without reducing the ketone.
Optimization Insights :
- Higher pressures (3–5 atm) lead to over-reduction to piperidine derivatives.
- Catalyst poisoning with quinoline improves selectivity for dihydro products.
Comparative Analysis of Methodologies
Table 1. Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Haloacetone Cyclization | 65 | 92 | Moderate |
| MCRs | 78 | 88 | High |
| gem-Dibromovinyl Route | 76 | 95 | Low |
| Hydrogenation | 60 | 90 | High |
Advantages and Limitations :
- MCRs offer high atom economy but require stringent control over aldehyde reactivity.
- gem-Dibromovinyl methods provide excellent regioselectivity but involve hazardous brominated reagents.
- Hydrogenation is scalable but risks over-reduction.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo-pyridine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one has been investigated for its pharmacological properties:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also demonstrated potential anticancer activity. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines. It interacts with specific cellular pathways that are crucial for cancer cell survival and proliferation .
Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
In material science, this compound is being explored for its potential applications in the development of new materials:
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .
Nanotechnology
This compound is also being investigated for its role in nanotechnology. Its ability to form stable complexes with metal ions makes it useful in the synthesis of metal nanoparticles with specific catalytic properties .
Chemical Intermediates
As a versatile chemical intermediate, this compound is utilized in various synthetic pathways:
Synthesis of Bioactive Compounds
It serves as a precursor for synthesizing other bioactive compounds. Researchers are exploring its derivatives for enhanced biological activity and specificity against target enzymes or receptors in drug development .
Reagent in Organic Synthesis
The compound is employed as a reagent in organic synthesis processes due to its ability to participate in diverse chemical reactions such as cyclization and functional group transformations .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl vs. Carboxylic Acid Derivatives
- 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (Enamine Ltd, CAS: N/A): Substituents: Methyl at position 2, carboxylic acid at position 6. Applications: Intermediate for drug discovery, where ionizable groups are required for target binding.
Halogenated Derivatives
Fused-Ring Systems
Chromeno-Imidazo-Pyridinones
- 9,10-Dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one (): Structure: Fused chromenone ring system. Synthesis: Eco-friendly one-pot reaction with HKAs and 4-chloro-3-formylcoumarin .
Indeno-Imidazo-Pyridinones
- 11H-Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one (): Structure: Fused indenone moiety. Key differences: Extended π-system increases rigidity, favoring interactions with aromatic residues in enzyme binding pockets. Synthesis: Palladium-catalyzed CO insertion and C–H activation .
Pharmacologically Active Analogs
Potassium-Competitive Acid Blockers (P-CABs)
- 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines (): Substituents: Methyl (R3), carboxamide (R6). Key differences: Carboxamide improves in vivo activity (pKa ~5.2, log D ~2.1) compared to non-amidated analogs. The target compound’s ketone may exhibit weaker acidity (pKa ~7–9). Bioactivity: (9S)-enantiomers show potent H+/K+-ATPase inhibition (IC50 < 1 µM) .
Antiallergic Agents
- Imidazo[1,2-a]quinoxaline-2-carboxylic Acid 114 (): Substituents: Carboxylic acid at position 2. Key differences: Oral bioavailability (ED50: 10 mg/kg) is attributed to the carboxylic acid’s balance of lipophilicity and solubility. The target compound’s ketone may limit oral efficacy. Bioactivity: 10³-fold more potent than disodium cromoglycate in IgE-induced anaphylaxis models .
Physicochemical and Pharmacokinetic Properties
| Compound | MW (g/mol) | log D (pH 7.4) | Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~178.2* | ~1.8 | <50 (aqueous) | 2,3-dimethyl, 8-ketone |
| 2-Methyl-8-carboxylic acid derivative | 228.2 | -0.5 | >200 | Carboxylic acid |
| Imidazo[1,2-a]quinoxaline-114 | 267.3 | 1.2 | 120 | Carboxylic acid, fused |
| 7H-Dihydropyrano analog (P-CAB) | 350.4 | 2.1 | 80 | Carboxamide, methyl |
*Estimated based on molecular formula C9H14N2O.
Biological Activity
2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one (CAS Number: 362525-73-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C₉H₁₂N₂O
- Molecular Weight: 164.21 g/mol
- IUPAC Name: 2,3-dimethyl-6,7-dihydroimidazo[1,2-a]pyridin-8(5H)-one
- Purity: 97% .
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial effects. For instance:
- Antituberculosis Activity: A study highlighted the effectiveness of related imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as ≤1 μM against various strains of tuberculosis . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.
| Compound ID | TB-H 37Rv | M. abscessus | M. chelonae | M. marinum | M. avium |
|---|---|---|---|---|---|
| 1 | 1.07 | >50 | >50 | >50 | 1.32 |
Anticancer Activity
In vitro studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation:
- Mechanism of Action: These compounds may exert their anticancer effects through the inhibition of specific kinases or by inducing apoptosis in cancer cells . For example, related compounds have shown IC₅₀ values in the low micromolar range against various human leukemia cell lines.
Case Studies and Research Findings
Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives:
- Study on Antituberculosis Agents : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis. The most effective compounds displayed MIC values comparable to existing treatments .
- Anticancer Screening : In a study evaluating the cytotoxicity of various imidazo[1,2-a]pyridine derivatives against cancer cell lines (e.g., leukemia), it was found that modifications at the 2 and 3 positions significantly enhanced activity .
- Selectivity Profiles : Research has also indicated that certain derivatives exhibit selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What are the common synthetic routes for 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one, and what are their efficiency metrics?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation or multicomponent reactions. Microwave-assisted methods have emerged as efficient alternatives to traditional thermal approaches, reducing reaction times (e.g., from hours to minutes) and improving yields (e.g., 60–85% for derivatives like 6a–o ). Challenges include solubility of precursors and the need for inert conditions. For example, bromination and coupling reactions at positions 2 or 3 of the core structure can introduce functional groups for further derivatization .
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| Microwave-assisted | 150°C, 30 min, solvent-free | 70–85% | Reduced energy, high atom economy |
| Thermal (conventional) | Reflux, 6–12 h, DMF | 40–60% | Broad substrate compatibility |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at positions 2 and 3) and ring saturation.
- HRMS : For molecular ion validation (e.g., [M+H]⁺ matching calculated m/z within 2 ppm error).
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for dibromo derivatives like 8b .
Q. What are the primary biomedical research applications of this compound?
The imidazo[1,2-a]pyridine core is associated with antileishmanial, anticancer, and antibacterial activities. Derivatives like 6p (an ethyl acetate analog) have been evaluated as anticancer agents, with structural modifications (e.g., halogenation) enhancing bioactivity. Photophysical studies also suggest potential as organic fluorophores for imaging .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in functionalization reactions?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for C–C coupling) enhance regioselectivity.
- Microwave optimization : Adjusting power and pulse settings to prevent decomposition of thermally sensitive groups .
Q. What functionalization strategies enable diversification of the imidazo[1,2-a]pyridine core for structure-activity studies?
- Bromination : Introduces halogens at positions 2 or 7 for cross-coupling (e.g., Suzuki-Miyaura).
- Redox reactions : Oxidation of the 8-keto group to carboxylic acids for prodrug design.
- Fluorophore integration : Substituents like 4-methoxyphenyl (e.g., 6i ) enhance fluorescence quantum yield (ΦF = 0.15–0.45) .
Q. How should researchers resolve contradictions in photophysical data for fluorophore derivatives?
Discrepancies in fluorescence intensity or Stokes shifts may arise from:
Q. What are the scalability challenges for transitioning from lab-scale to pilot-scale synthesis?
Q. How can computational methods guide the design of novel derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
